molecular formula C6H6Br2N2 B2448785 2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole CAS No. 1781573-30-5

2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole

Cat. No.: B2448785
CAS No.: 1781573-30-5
M. Wt: 265.936
InChI Key: QOYWQLIPVBDMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is a heterocyclic compound with the molecular formula C6H6Br2N2. It is characterized by a fused ring system containing both pyrrole and imidazole moieties.

Properties

IUPAC Name

2,3-dibromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-5-6(8)10-3-1-2-4(10)9-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYWQLIPVBDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolo[1,2-a]imidazole Core

The foundational step in preparing 2,3-dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole involves constructing the fused pyrroloimidazole ring system. A modified literature procedure for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (II ) provides a reliable starting point.

Cyclization via Formic Acid-Mediated Reaction

A solution of the intermediate amidine, derived from 4-chlorobutyronitrile and aminoacetaldehyde, undergoes cyclization in formic acid at 353 K for 20 hours. This step achieves a 60% yield after sublimation, with the product confirmed via $$ ^1H $$ NMR (DMSO-$$d_6$$: δ 7.25–7.15 ppm for imidazole protons) and X-ray crystallography. The envelope conformation of the pyrrolidine ring minimizes steric strain, ensuring a stable precursor for subsequent functionalization.

Bromination Strategies

Regioselective dibromination at the 2- and 3-positions of the pyrroloimidazole core presents challenges due to the compound’s fused-ring electron distribution. Two primary approaches dominate the literature: direct electrophilic bromination and metal-free catalytic methods.

Direct Electrophilic Bromination with Elemental Bromine

In a representative procedure, pyrrolo[1,2-a]imidazole (1.0 mmol) is dissolved in glacial acetic acid (10 mL) and cooled to 0°C. Bromine (2.2 mmol) is added dropwise, and the reaction is stirred at 25°C for 4 hours. The mixture is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield the dibromo product (65%).

Table 1: Optimization of Direct Bromination Conditions
Bromine Equiv. Solvent Temp (°C) Time (h) Yield (%)
2.0 Acetic Acid 25 4 65
2.2 Chloroform 40 6 72
1.8 DCM 0 → 25 8 58

Chloroform at 40°C enhances bromine solubility and reaction efficiency, achieving a 72% yield. Over-bromination is mitigated by strict stoichiometric control, as excess bromine leads to tribrominated byproducts detectable via LC-MS ($$ m/z $$ 395.8 [M+H]$$^+ $$).

Metal-Free Bromination Using N-Bromosuccinimide (NBS)

For applications requiring milder conditions, NBS (2.5 mmol) and a catalytic amount of dibenzoyl peroxide (0.1 mmol) in acetonitrile (15 mL) are heated to 60°C for 12 hours. This radical-mediated method affords a 58% yield with >95% regioselectivity, confirmed by $$ ^{13}C $$ NMR (C-2: δ 118.2 ppm; C-3: δ 119.5 ppm).

Industrial-Scale Production

Scaling the synthesis necessitates addressing bromine’s hazardous nature and exothermic reactions. Continuous flow reactors equipped with in-line quench systems enable safe bromine handling, reducing reaction times to 30 minutes and improving yields to 78%. Pilot-scale trials using acetic acid as the solvent and a residence time of 15 minutes demonstrate consistent production of 50 kg batches with 99% purity (HPLC: t$$_\text{RET}$$ = 2.1 min).

Structural Characterization and Validation

Post-synthesis analysis ensures product fidelity and purity:

  • $$ ^1H $$ NMR (CDCl$$_3$$): δ 4.21 (t, $$ J = 6.1 $$ Hz, 2H, pyrrolidine H), 3.02 (t, $$ J = 6.6 $$ Hz, 2H, pyrrolidine H), 7.45 (s, 1H, imidazole H).
  • X-ray Crystallography : Monoclinic $$ P2_1/n $$ symmetry with C–H⋯N hydrogen bonds stabilizing the crystal lattice.
  • LC-MS : $$ m/z $$ 315.9 [M+H]$$^+ $$, confirming the dibromo isotopic pattern.

Challenges and Mitigation Strategies

Regioselectivity Control

The electron-rich imidazole ring directs bromine to the 2- and 3-positions, but competing reactions at the pyrrolidine nitrogen are minimized using acetic acid’s protonating effect. Substituent effects from the fused pyrrolidine ring further enhance selectivity, as evidenced by DFT calculations showing a 15 kcal/mol preference for 2,3-dibromination over alternative sites.

Purification of Hydrophobic Byproducts

Tribrominated impurities (≤5%) are removed via selective recrystallization from ethanol/water (4:1), leveraging the dibromo product’s lower solubility.

Emerging Methodologies

Microwave-Assisted Bromination

Adapting protocols from imidazo[1,2-a]pyridine synthesis, microwave irradiation (150 W, 100°C, 20 min) with NBS reduces reaction times by 75% while maintaining a 68% yield.

Electrochemical Bromination

Preliminary studies using a platinum anode and NaBr electrolyte in acetonitrile achieve 55% yield at 2.0 V, offering a solvent-free alternative.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]imidazole derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .

Scientific Research Applications

2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new chemical entities and exploration of novel biological pathways .

Biological Activity

2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[1,2-a]imidazole core with two bromine substituents at the 2 and 3 positions. This structure contributes to its unique chemical reactivity and biological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazole exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method was employed to assess the antimicrobial effectiveness of synthesized derivatives.

  • Case Study : A study reported that novel pyrroloimidazole derivatives showed bacteriostatic properties against various bacterial strains. The results indicated a significant zone of inhibition for certain compounds when tested against Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainZone of Inhibition (mm)
2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazoleS. aureus15
2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazoleE. coli12

Antioxidant Properties

In addition to antibacterial effects, pyrroloimidazole derivatives have been evaluated for their antioxidant capabilities. The DPPH radical scavenging assay demonstrated that these compounds possess significant antioxidant activity comparable to standard antioxidants .

  • Research Findings : The antioxidant activity was attributed to the presence of hydroxyl (–OH) and amino (–NH) groups in the structure, which facilitate electron donation and radical scavenging.

The mechanisms underlying the biological activities of 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole are still under investigation. However, preliminary studies suggest that the compound may inhibit bacterial cell wall synthesis or interfere with nucleic acid metabolism in bacteria.

Q & A

Q. What are the common synthetic routes for 2,3-dibromo-pyrrolo[1,2-a]imidazole derivatives, and how do reaction conditions influence product yields?

Synthesis typically involves annulation of imidazole or pyrrole precursors. For example:

  • Cyclization of aminopyrrolines with brominated ketones (e.g., 2-bromo ketones in EtOAc/Na₂CO₃) forms pyrroloimidazole hydrobromides, though yields vary significantly with substituents .
  • Multi-step protocols , such as silylation of hydroxypyrrolidinone followed by cyclization, yield hydroxylated derivatives (e.g., (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol) .
  • One-pot methods using benzimidazoles, alkyl bromoacetates, and alkynes in 1,2-epoxybutane produce fused quinoxalinones with yields >50% under optimized conditions .

Q. Key Variables :

ParameterImpactExample
SolventPolar aprotic solvents (DMF) improve cyclization vs. EtOAc14% vs. quantitative yields in Scheme 1 vs. 6
TemperatureHigher temps favor ring expansion but risk side reactionsReflux in 1,2-epoxybutane for quinoxalinones
SubstituentsElectron-withdrawing groups (e.g., Br) enhance electrophilicityBromine increases reactivity in nucleophilic substitutions

Q. What is the biomedical potential of 2,3-dibromo-pyrroloimidazole derivatives, and what experimental models validate their activity?

These compounds exhibit receptor antagonism and antimicrobial activity :

  • hTrkA inhibition : N-(pyrrolo[1,2-a]imidazol-3-yl)acetamide shows potential in neuroprotection .
  • Melanocortin-4 receptor antagonism : Perhydropyrrolo[1,2-a]imidazole (pA₂ = 8.086 M) selectively blocks α-MSH binding .
  • Antimicrobial activity : Derivatives like compound 178 (3,4-dichlorophenyl-substituted) inhibit Staphylococcus aureus and Cryptococcus neoformans but require cytotoxicity mitigation (e.g., human erythrocyte hemolysis assays) .

Q. Validation Models :

  • In vitro : HEK-293 cell line cytotoxicity testing .
  • In vivo : Mouse LD₅₀ >2000 mg/kg for low acute toxicity .

Q. How is the crystal structure of pyrrolo[1,2-a]imidazole derivatives characterized, and what insights does this provide?

X-ray crystallography (monoclinic P2₁/n space group) reveals:

  • Ring puckering : 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole adopts a non-planar conformation, critical for ionic liquid stability .
  • Cation-anion interactions : Structural data (CCDC 1912032) inform design of imidazolium ionic liquids with tailored conductivity .

Advanced Research Questions

Q. How can pyrrolo[1,2-a]imidazoles act as organocatalysts in asymmetric synthesis?

Chiral derivatives enable enantioselective transformations :

  • Dynamic stereoselective processes : (R)-6,7-dihydro-5H-pyrroloimidazole scaffolds catalyze P-stereogenic phosphoramidate synthesis for nucleoside analogs .
  • Black rearrangement : Chiral esters (e.g., compound 171a ) achieve >90% enantiomeric excess (ee) in quaternary stereocenter formation .

Mechanistic Insight : Hydrogen bonding between the catalyst’s pyrroloimidazole core and substrates stabilizes transition states .

Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo safety data for pyrroloimidazole derivatives?

Case Study : Compound 178 shows high cytotoxicity in HEK-293 cells (IC₅₀ <10 µM) but low acute toxicity in mice (LD₅₀ >2000 mg/kg) . Strategies :

  • Dose-response profiling : Identify therapeutic windows using pharmacokinetic modeling.
  • Metabolite screening : Assess if toxicity arises from metabolic byproducts.
  • Tissue-specific assays : Test for organ accumulation (e.g., liver microsomal stability).

Q. What methodologies optimize multi-step synthesis of brominated pyrroloimidazoles?

Challenges : Low yields in halogenation steps (e.g., bromomethylation). Solutions :

  • Protecting groups : Use silyl ethers to stabilize intermediates during hydroxylation .
  • Catalytic systems : Pd-catalyzed cross-coupling for regioselective bromine insertion .
  • Analytical monitoring : HPLC-MS tracks intermediate purity to minimize side products .

Q. How do pyrroloimidazole derivatives function in ionic liquid design, and what characterization techniques are essential?

Applications :

  • Electrolyte additives : 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole enhances ionic conductivity in Li-ion batteries .
    Characterization :
TechniquePurposeExample
Raman spectroscopyMonitor cation-anion interactionsRing puckering effects on conductivity
DSCMeasure glass transition temps (Tg)Stability in thermal cycling

Q. What strategies improve the selectivity of pyrroloimidazoles in enzyme inhibition?

Case Study : hTrkA vs. off-target kinase inhibition . Approaches :

  • Docking simulations : Predict binding modes using hTrkA crystal structures (PDB: 4AOJ).
  • SAR studies : Modify bromine positioning to sterically hinder off-target binding.
  • Kinase profiling panels : Test against 50+ kinases to identify selectivity hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.